molecular formula C12H18ClNO3 B13336311 (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride

(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride

Cat. No.: B13336311
M. Wt: 259.73 g/mol
InChI Key: HRCSGJYVXNUSSO-UTONKHPSSA-N
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Description

(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-amino-1-hydroxypropan-2-yl)phenylacetic acid.

    Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The stereochemistry of the compound is critical in determining its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: Similar in structure but differs in functional groups and applications.

    4-Methoxyphenethylamine: Shares some structural features but has different biological activity.

Uniqueness

(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

methyl 2-[4-[(2S)-2-amino-1-hydroxypropan-2-yl]phenyl]acetate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-12(13,8-14)10-5-3-9(4-6-10)7-11(15)16-2;/h3-6,14H,7-8,13H2,1-2H3;1H/t12-;/m1./s1

InChI Key

HRCSGJYVXNUSSO-UTONKHPSSA-N

Isomeric SMILES

C[C@@](CO)(C1=CC=C(C=C1)CC(=O)OC)N.Cl

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)CC(=O)OC)N.Cl

Origin of Product

United States

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